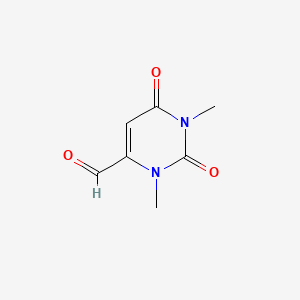

1,3-Dimethyl-6-formyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-2,6-dioxopyrimidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-8-5(4-10)3-6(11)9(2)7(8)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXDGQXFKVFXDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232205 | |

| Record name | 1,3-Dimethyl-6-formyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83174-90-7 | |

| Record name | 1,3-Dimethyl-6-formyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083174907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyl-6-formyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Dimethyl 6 Formyluracil

Direct Functionalization Strategies of the Pyrimidine (B1678525) Core

Directly introducing a formyl group onto the 1,3-dimethyluracil (B184088) scaffold represents an efficient synthetic approach. These methods primarily involve electrophilic substitution at the C6 position of the pyrimidine ring.

Regioselective Formylation Protocols (e.g., Vilsmeier–Haack Reactions and their Optimization)

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds. numberanalytics.comname-reaction.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group. numberanalytics.comijpcbs.com The synthesis of 1,3-dimethyl-6-formyluracil often involves the formylation of 1,3-dimethyluracil using such formylating agents. ontosight.ai

The reaction proceeds through the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile. numberanalytics.com This electrophile then attacks the electron-rich C6 position of the 1,3-dimethyluracil ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired this compound. name-reaction.com

Optimization of the Vilsmeier-Haack reaction conditions is crucial for achieving high yields and regioselectivity. Researchers have investigated the influence of various solvents, such as o-xylene, N,N-dimethylformamide (DMF), benzene, and dichloroethane, on the formylation of similar pyrimidine systems. mdpi.com For instance, the formylation of 2-methylpyrimidine-4,6-diol was successfully achieved using the Vilsmeier-Haack reagent, highlighting the method's applicability to substituted pyrimidines. mdpi.com In some cases, an excess of phosphorus oxychloride is used as both a reagent and a solvent. beilstein-journals.org

Table 1: Vilsmeier-Haack Reaction Conditions for Pyrimidine Formylation

| Substrate | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 1,3-Dimethyluracil | POCl₃, DMF | - | - | This compound | - | ontosight.ai |

| N,N-Dimethylbarbituric Acid | POCl₃, DMF | Excess POCl₃ | - | 6-Chloro-1,3-dimethyl-5-formyluracil | - | beilstein-journals.org |

| 2-Methylpyrimidine-4,6-diol | POCl₃, DMF | Benzene | Reflux, 6h | 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | - | mdpi.com |

Table data is based on available research and may not represent optimized conditions for all substrates.

Exploration of Alternative Electrophilic Introduction of the Formyl Moiety

Beyond the classic Vilsmeier-Haack reaction, other electrophilic formylation methods have been explored. One such method is the Rieche formylation, which employs dichloromethyl methyl ether in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). commonorganicchemistry.com Another approach involves lithiation of the substrate followed by quenching with a formylating agent like DMF. commonorganicchemistry.com

Recent developments have also focused on novel formylating agents. For instance, adducts of formamides with electrophilic reagents have been studied for their formylating capacity. google.comgoogle.com These alternative methods offer potential advantages in terms of milder reaction conditions and substrate scope.

Synthesis through Precursor Transformation and Structural Elaboration

An alternative to direct formylation is the synthesis of this compound from pre-functionalized precursors. This approach allows for greater control over the final structure and can be advantageous when direct formylation is challenging.

Derivatization from C6-Substituted 1,3-Dimethyluracil Precursors

A common strategy involves starting with a 1,3-dimethyluracil derivative that is already substituted at the C6 position. For example, 6-amino-1,3-dimethyluracil (B104193) can serve as a versatile precursor. researchgate.netresearchgate.net This amino group can be transformed into a formyl group through various synthetic routes.

Another important precursor is 6-chloro-1,3-dimethyluracil. The chloro group can be displaced by a nucleophile or participate in cross-coupling reactions to introduce the formyl group or a precursor to it. For instance, the reaction of 6-chloro-1,3-dimethyl-5-formyluracil with allyl amines leads to the formation of 6-N-allyl-1,3-dimethyl-5-formyluracils. beilstein-journals.org Late-stage functionalization of chloropurines using photoredox and nickel-catalyzed cross-coupling reactions has also been demonstrated for the installation of alkyl groups, a strategy that could potentially be adapted for the synthesis of formylated derivatives. nih.gov

Furthermore, 5-halouracils can undergo palladium-catalyzed direct arylation with arenes and heteroarenes, suggesting that similar C-C bond-forming strategies could be employed to build the formyl group at the C6 position. acs.org

Multi-Component Reactions for Constructing the Formylated System

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer an efficient and atom-economical approach to synthesizing complex molecules. beilstein-journals.orgnih.gov While direct examples of MCRs for the synthesis of this compound are not abundant in the literature, the principles of MCRs can be applied to construct the formylated uracil (B121893) system.

For instance, the Biginelli reaction, a well-known MCR, is used to synthesize dihydropyrimidines, which are structurally related to uracils. beilstein-journals.org It is conceivable that a modified Biginelli-type reaction or other MCRs could be designed to directly yield formylated uracil derivatives. The Ugi four-component reaction, which is used to create bis-amides, is another powerful MCR that has been employed in nucleoside chemistry and could potentially be adapted for this purpose. beilstein-journals.orgnih.gov Ultrasound-assisted synthesis of pyrimido[4,5-b]quinolindione derivatives via a multicomponent reaction followed by formylation with the Vilsmeier-Haack reagent has also been reported, demonstrating the potential of combining MCRs with subsequent functionalization steps. researchgate.netroyalsocietypublishing.org

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. researchgate.netmdpi.com In the context of synthesizing this compound, several green approaches can be considered.

The use of catalysts, particularly recyclable ones, can reduce waste and improve atom economy. mdpi.com Catalytic methods often allow for milder reaction conditions and can avoid the need for pre-functionalization of starting materials. mdpi.com For example, enzyme-catalyzed reactions offer high selectivity and operate under mild conditions, making them an attractive green alternative. researchgate.net

Solvent selection is another critical aspect of green chemistry. The use of greener solvents or even solvent-free reaction conditions can significantly reduce the environmental footprint of a synthesis. mdpi.com Microwave-assisted synthesis is another green technique that can lead to faster reaction times, higher yields, and reduced energy consumption. researchgate.netmdpi.com Research into the microwave-assisted synthesis of uracil derivatives has shown promising results. conicet.gov.ar

Chemical Reactivity and Mechanistic Studies of 1,3 Dimethyl 6 Formyluracil

Investigations into the Reactivity of the Aldehyde Group at C6

The aldehyde group at the C6 position is a key driver of the reactivity of 1,3-dimethyl-6-formyluracil, serving as an electrophilic center for a variety of chemical transformations.

Nucleophilic Addition Reactions and Subsequent Transformations (e.g., Condensations, Reductions, Oxidations)

The carbonyl carbon of the formyl group is susceptible to attack by nucleophiles, leading to addition products that can undergo further reactions. This reactivity is fundamental to its role as a synthetic intermediate. ontosight.ai

Nucleophilic Additions: Research has shown that this compound undergoes nucleophilic addition with organometallic reagents. For instance, its reaction with dimethylphenylsilyllithium results in addition to the carbonyl group. semanticscholar.org Another documented reaction is the addition of diazomethane, which yields the corresponding 1,3-dimethyl-6-oxiranyluracil derivative. semanticscholar.org

Condensation Reactions: The Knoevenagel condensation, a reaction between an aldehyde and an active methylene (B1212753) compound, is a common transformation for formyluracils. sigmaaldrich.com While specific studies on this compound are not widely reported, extensive research on the isomeric 1,3-dimethyl-5-formyluracil demonstrates its reaction with various active methylene compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to form 5-vinyluracil (B15639) derivatives. researchgate.net A similar reaction pathway could be anticipated for the C6-formyl isomer. The general mechanism involves the formation of a β-hydroxy carbonyl intermediate which subsequently dehydrates to yield an α,β-unsaturated product. sigmaaldrich.com

Reduction and Oxidation: The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: Reducing agents like sodium borohydride (B1222165) can convert the formyl group into a hydroxymethyl group. While specific literature for the C6-formyl isomer is scarce, this is a standard transformation for aldehydes. The analogous compound, 6-amino-1,3-dimethyl-5-formyluracil, can be reduced to its corresponding alcohol.

Oxidation: Oxidation of the aldehyde yields 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid. sigmaaldrich.com Studies on related compounds, such as the sulphate radical-induced oxidation of 1,3,5-trimethyluracil (1,3-dimethylthymine), have shown the formation of 1,3-dimethyl-5-formyluracil, highlighting the reactivity of substituents on the uracil (B121893) ring. nih.gov

Table 1: Examples of Nucleophilic Addition and Subsequent Transformations

| Reaction Type | Reactant(s) | Product(s) | Research Finding | Citation |

| Nucleophilic Addition | Dimethylphenylsilyllithium | Adduct at the carbonyl group | Selective addition occurs at the electrophilic C-6 formyl group. | semanticscholar.org |

| Nucleophilic Addition | Diazomethane | 1,3-Dimethyl-6-oxiranyluracil | Formation of an epoxide ring at the site of the formyl group. | semanticscholar.org |

| Oxidation | Oxidizing Agent | 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | The formyl group is converted to a carboxylic acid function. | sigmaaldrich.com |

| Knoevenagel Condensation (on C5-isomer) | 1,3-Dimethyl-5-formyluracil, Malononitrile | 5-(2,2-Dicyanovinyl)-1,3-dimethyluracil | Serves as a key intermediate for synthesizing various vinyluracil derivatives. | researchgate.net |

Exploration of Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)

Cycloaddition reactions offer a powerful method for constructing cyclic systems. The aldehyde group of this compound or its derivatives can participate as a component in these reactions.

Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgatc.io While there is limited specific reporting on this compound as a dienophile, related compounds have been studied extensively. For example, intramolecular hetero-Diels-Alder reactions have been used to create complex annulated pyrido[2,3-d]pyrimidines. beilstein-journals.orgnih.gov These reactions, however, typically start from a C5-formyluracil derivative, which first undergoes a Knoevenagel condensation to form a 1-oxa-1,3-butadiene system that subsequently acts as the diene for the intramolecular cycloaddition. nih.gov

1,3-Dipolar Cycloadditions: This type of reaction involves a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgnih.govorganic-chemistry.org The formyl group can be converted into a 1,3-dipole, such as a nitrile oxide (from the corresponding oxime). Research on 5-formyluracil (B14596) derivatives shows they can serve as precursors for nitrile oxides, which then react with dipolarophiles like alkenes to form isoxazoline-substituted uracils. arkat-usa.org These can be subsequently oxidized to the aromatic isoxazole. arkat-usa.org A study also described using 6-chloro-1,3-dimethyl-5-formyl uracil in a 1,3-dipolar cycloaddition approach to synthesize novel pyrimidine (B1678525) derivatives. researchgate.net Direct studies involving the C6-formyl isomer as a cycloaddition partner remain an area for further exploration.

Mechanistic Pathways of Aldehyde-Driven Ring Annulations

Ring annulation reactions involving the aldehyde group provide a direct route to fused heterocyclic systems. The aldehyde can react with bifunctional nucleophiles to build new rings onto the pyrimidine scaffold.

Acid-catalyzed transformations of the isomeric 1,3-dimethyl-5-formyluracil with enaminones have been shown to produce annulated products like pyrimido[4,5-b]quinoline derivatives. globalauthorid.com Similarly, reactions of 5-formyl-1,3-dimethyluracil with three-carbon nucleophiles can lead to a novel cycloaromatization, yielding substituted benzoates. acs.org These studies on the C5-isomer highlight the potential of the formyluracil scaffold in constructing fused ring systems, suggesting that the C6-isomer could undergo analogous transformations, although specific mechanistic studies are not yet available.

Pyrimidine Ring Reactivity and Substitutions

The pyrimidine ring in this compound is an electron-deficient system, which dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitutions on the Uracil Scaffold

Electrophilic Substitution: Electron-deficient heterocyclic systems like pyrimidine are generally deactivated towards electrophilic aromatic substitution. youtube.com The presence of two electron-withdrawing carbonyl groups and the C6-formyl group further reduces the ring's nucleophilicity, making electrophilic attack highly unfavorable under normal conditions.

Nucleophilic Substitution: The electron-poor nature of the uracil ring makes it susceptible to nucleophilic attack. The C6 position is particularly electrophilic. In this compound, the formyl group itself is the primary site for nucleophilic addition, as discussed previously. semanticscholar.org In related systems, such as 6-chlorouracil (B25721) derivatives, the halogen acts as a good leaving group and is readily displaced by nucleophiles. cymitquimica.com While direct nucleophilic substitution on the ring of this compound (displacing a hydride ion or another group) is not well-documented, the inherent electrophilicity of the C6 position is a key feature of its chemistry.

Rearrangement Reactions Involving the Uracil Ring and its Substituents

Rearrangement reactions can modify the carbon skeleton or functional groups of the molecule, often leading to structurally novel compounds. mvpsvktcollege.ac.inwikipedia.org

One significant transformation reported for the related 5-formyluracil (fU) involves a ring-opening reaction upon treatment with certain polyamines containing a secondary 1,2-diamine fragment. The proposed mechanism begins with the formation of an iminium intermediate at the aldehyde, followed by an aza-Michael addition of the second amino group to the electrophilic C6 position of the uracil ring. nih.gov This leads to a proton-assisted ring-opening of the uracil, eliminating a urea (B33335) fragment and forming a new 2,3-dihydro-1,4-diazepinium system. nih.gov This reaction is noteworthy as it demonstrates the susceptibility of the C6 position to nucleophilic attack, triggering a complete rearrangement of the pyrimidine ring. While this specific study was conducted on the C5-isomer, the mechanism provides a plausible pathway for potential rearrangement reactions of this compound.

Stereochemical Aspects in Product Formation

The stereochemical outcome of chemical reactions involving this compound and its derivatives is a critical aspect of their synthetic utility, influencing the biological activity and physical properties of the resulting products. The generation of new stereogenic centers during reactions necessitates a detailed understanding of the factors that govern stereoselectivity, which refers to the preferential formation of one stereoisomer over another. Reactions can be diastereoselective, favoring one diastereomer, or enantioselective, favoring one enantiomer, often through a process known as asymmetric induction.

In the synthesis of complex heterocyclic systems derived from uracil aldehydes, the stereochemistry of the products is often dictated by the reaction mechanism and the presence of chiral influences. These influences can stem from the substrate itself, the reagents, catalysts, or the reaction environment.

One notable example involves the reaction of 6-dialkylamino-1,3-dimethyl-5-formyluracils, which are structurally related to this compound, with Meldrum's acid. This reaction proceeds through a mechanism involving the tert-amino effect to yield spiro-substituted pyrimido[4,5-e]indolizine and 2H-pyrimido[5,4-c]quinolizine derivatives. Subsequent hydrolysis and decarboxylation of the intermediate dicarboxylic acids can lead to the formation of products with multiple chiral centers. For instance, the decarboxylation of 1,3-dimethyl-2,4-dioxo-1,2,3,4,5,6,6a,7,8,9-decahydropyrimido[4,5-e]indolizine-6,6-dicarboxylic acid at high temperatures results in the corresponding monocarboxylic acid as a mixture of two diastereoisomers. bioorganica.com.ua This lack of high diastereoselectivity indicates that the protonation of the intermediate carbanion occurs with little facial bias under these conditions.

| Reactant | Reaction | Product | Stereochemical Outcome |

| 1,3-Dimethyl-2,4-dioxo-1,2,3,4,5,6,6a,7,8,9-decahydropyrimido[4,5-e]indolizine-6,6-dicarboxylic acid | Decarboxylation at 190-200 ºC | 1,3-Dimethyl-2,4-dioxo-1,2,3,4,5,6,6a,7,8,9-decahydropyrimido[4,5-e]indolizine-6-carboxylic acid | Mixture of two diastereoisomers bioorganica.com.ua |

Strategies to achieve high levels of stereocontrol in reactions of uracil aldehydes often employ chiral catalysts. In a direct, asymmetric [4+2] cycloaddition, a noncovalent organocatalysis approach has been successfully used. The reaction between a 6-methyluracil-5-carbaldehyde and trans-β-nitrostyrene, guided by a chiral prolinol-thiourea catalyst, yields a carbocycle-fused uracil. researchgate.net This transformation proceeds with defined stereochemistry, affording the (5S,6R,7R)-configured product with a moderate enantiomeric ratio. researchgate.net The catalyst forms a complex with the reactants, creating a chiral environment that directs the approach of the dienophile to a specific face of the dienolate intermediate, thus controlling the absolute configuration of the newly formed stereocenters. researchgate.net

| Reactants | Catalyst | Product | Stereochemical Outcome |

| N,N-dimethyl-protected 6-methyl-uracil-5-carbaldehyde, trans-β-nitrostyrene | Chiral prolinol-thiourea catalyst (C1) | (5S,6R,7R)-configured fused uracil | 68:32 enantiomeric ratio (er) researchgate.net |

Furthermore, stereoselective intramolecular hetero-Diels-Alder reactions provide another powerful tool for constructing complex fused uracil systems with high diastereoselectivity. For example, a domino Knoevenagel-hetero-Diels-Alder reaction between 1,3-dimethyl barbituric acid and certain aldehydes can produce fused systems with excellent stereocontrol, resulting in less than 5% of the trans-stereoisomer. conicet.gov.ar The stereochemical outcome in these cycloaddition reactions is governed by the Woodward-Hoffmann rules, with the geometry of the dienophile and the orbital interactions determining the facial selectivity and the endo/exo selectivity of the cyclization. conicet.gov.ar

These examples underscore the importance of stereochemical considerations in the reactivity of this compound and related compounds. The ability to control the three-dimensional arrangement of atoms is paramount for the synthesis of specific, biologically active molecules. The choice of reaction strategy, whether through substrate control, chiral catalysis, or intramolecular cyclizations, dictates the stereochemical purity of the final products.

Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 1,3-Dimethyl-6-formyluracil are predicted based on the known spectra of 1,3-dimethyluracil (B184088), with considerations for the electronic effects of the C6-formyl group. The formyl group is expected to exert a significant deshielding effect on the nearby protons and carbons due to its electron-withdrawing nature.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,3-dimethyluracil in a suitable deuterated solvent like CDCl₃ would show distinct signals for the methyl protons and the vinyl proton. For this compound, the introduction of the formyl group at the C6 position would lead to the absence of a proton at this position and the appearance of a new signal for the aldehydic proton.

N-CH₃ Protons: Two sharp singlets are expected for the two non-equivalent methyl groups attached to the nitrogen atoms at positions 1 and 3. These would likely appear in the range of δ 3.0-3.5 ppm.

C5-H Proton: The proton at the C5 position is expected to be a singlet and would be significantly downfield-shifted compared to that in 1,3-dimethyluracil (which appears around δ 5.7 ppm) due to the strong electron-withdrawing effect of the adjacent formyl group. A predicted chemical shift would be in the range of δ 7.0-7.5 ppm.

Formyl Proton (CHO): A distinct singlet for the aldehydic proton is anticipated at a significantly downfield region, typically in the range of δ 9.5-10.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Carbonyl Carbons (C2 and C4): The two carbonyl carbons at positions 2 and 4 are expected to resonate at the downfield end of the spectrum, typically in the range of δ 150-165 ppm.

Olefinic Carbons (C5 and C6): The C5 and C6 carbons of the uracil (B121893) ring are expected to be in the olefinic region. The C6 carbon, being directly attached to the electron-withdrawing formyl group, will be significantly deshielded and is predicted to appear around δ 140-150 ppm. The C5 carbon will also be affected, likely appearing in the range of δ 110-120 ppm.

N-CH₃ Carbons: The two methyl carbons attached to the nitrogen atoms are expected to have chemical shifts in the range of δ 25-35 ppm.

Formyl Carbon (CHO): The carbon of the formyl group is expected to appear in the highly deshielded region characteristic of aldehydes, around δ 185-195 ppm.

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| N1-CH₃ | ~3.3 (s, 3H) | ~28 |

| N3-CH₃ | ~3.4 (s, 3H) | ~30 |

| C5-H | ~7.2 (s, 1H) | ~115 |

| C6-CHO | ~10.0 (s, 1H) | ~145 |

| C2=O | - | ~152 |

| C4=O | - | ~163 |

| C6-C HO | - | ~190 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. s = singlet.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings. In the case of this compound, no significant long-range couplings are expected between the isolated singlet protons. However, it could be used to confirm the absence of couplings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the N-methyl groups and the C5-H to their corresponding carbon atoms. The formyl proton would show a correlation to the formyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for establishing the connectivity of the molecular skeleton. Key expected correlations would include:

The N1-CH₃ protons to the C2 and C6 carbons.

The N3-CH₃ protons to the C2 and C4 carbons.

The C5-H proton to the C4 and C6 carbons.

The formyl proton to the C6 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This could be used to confirm the through-space relationships between the protons, for instance, between the C5-H and the protons of the adjacent formyl group and N1-methyl group, which would be consistent with the planar structure of the uracil ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the carbonyl groups and the C=C double bond of the uracil ring, as well as the characteristic vibrations of the formyl group.

C=O Stretching: Two strong absorption bands are expected for the two carbonyl groups (C2=O and C4=O) in the region of 1650-1750 cm⁻¹. The exact positions can be influenced by conjugation and the electronic environment.

C=C Stretching: A band corresponding to the C=C double bond stretching of the uracil ring is expected around 1600-1650 cm⁻¹.

C-H Stretching: The C-H stretching vibrations of the methyl groups and the C5-H would appear in the region of 2800-3100 cm⁻¹. The aldehydic C-H stretching is expected to show a characteristic, often weaker, band around 2700-2800 cm⁻¹.

C-N Stretching: The C-N stretching vibrations of the ring are expected in the fingerprint region, typically between 1200 and 1400 cm⁻¹.

Predicted IR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretching (Methyl, Olefinic) | 2900-3100 | Medium |

| C-H Stretching (Aldehydic) | ~2750, ~2850 | Weak-Medium |

| C=O Stretching (Formyl) | ~1700 | Strong |

| C=O Stretching (Ring) | ~1680, ~1720 | Strong |

| C=C Stretching (Ring) | ~1620 | Medium |

| C-N Stretching | 1200-1400 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. tandfonline.com The selection rules for Raman scattering are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For pyrimidine (B1678525) derivatives, the ring breathing and stretching modes are often prominent in the Raman spectrum. researchgate.net

Ring Vibrations: The symmetric stretching and breathing modes of the pyrimidine ring are expected to give rise to strong and sharp bands in the Raman spectrum, typically in the fingerprint region between 600 and 1600 cm⁻¹.

C=O Stretching: The carbonyl stretching vibrations will also be present in the Raman spectrum, though their intensities may differ from the IR spectrum.

C-H Stretching: The C-H stretching vibrations will be observed in the 2800-3100 cm⁻¹ region.

A detailed analysis of the Raman spectrum would aid in a more complete vibrational assignment and understanding of the molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition.

For this compound, the chemical formula is C₇H₈N₂O₃. The exact mass of the molecular ion ([M]⁺ or [M+H]⁺) can be calculated using the precise masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Calculation of the Exact Mass:

C₇: 7 x 12.000000 = 84.000000

H₈: 8 x 1.007825 = 8.062600

N₂: 2 x 14.003074 = 28.006148

O₃: 3 x 15.994915 = 47.984745

Monoisotopic Mass = 168.053493 u

An HRMS experiment would be expected to show a molecular ion peak at an m/z value very close to this calculated mass, thus confirming the molecular formula of the compound. Fragmentation patterns observed in the mass spectrum would provide further structural information, for example, the loss of the formyl group (CHO) or methyl groups.

Computational Chemistry and Theoretical Investigations of 1,3 Dimethyl 6 Formyluracil

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1,3-Dimethyl-6-formyluracil at the atomic level. These methods allow for the precise determination of molecular geometries, spectroscopic characteristics, and energetic profiles.

Density Functional Theory (DFT) Studies for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), are instrumental in predicting its most stable three-dimensional arrangement (geometry optimization). These calculations can accurately determine bond lengths, bond angles, and dihedral angles.

For instance, in the closely related compound 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, DFT calculations have been successfully used to optimize the geometry of its tautomeric forms. mdpi.com Similar calculations for this compound would be expected to yield the optimized geometric parameters. The planarity of the uracil (B121893) ring is a key feature, with the substituents' positions determined to minimize steric hindrance and maximize electronic stabilization.

Furthermore, DFT is a powerful tool for predicting spectroscopic properties. The vibrational frequencies calculated from a DFT analysis can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the molecule. Similarly, the prediction of NMR chemical shifts provides valuable data for interpreting experimental NMR spectra.

Table 1: Predicted Geometric Parameters for this compound (based on DFT calculations of analogous compounds)

| Parameter | Predicted Value |

| C2=O8 Bond Length | ~1.22 Å |

| C4=O10 Bond Length | ~1.23 Å |

| C5-C6 Bond Length | ~1.45 Å |

| C6-C7 (formyl) Bond Length | ~1.48 Å |

| C7=O (formyl) Bond Length | ~1.21 Å |

| N1-C2 Bond Angle | ~118° |

| C5-C6-C7 Bond Angle | ~120° |

Note: These values are estimations based on data from similar uracil derivatives and are subject to variation based on the specific computational method and basis set used.

Ab Initio Calculations for High-Accuracy Energetic Determinations

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for determining the energetic properties of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often with large basis sets, are employed for this purpose.

For a derivative like 6-amino-5-formyl-1,3-dimethyluracil-benzoylhydrazone, ab initio methods at the RHF/6-31G* level have been used to simulate molecular structures and understand chelating behavior. researchgate.net For this compound, such high-level calculations would provide precise values for its heat of formation, ionization potential, and electron affinity. These energetic parameters are crucial for understanding the molecule's stability and reactivity.

Analysis of Tautomeric Equilibria and Protonation States

Uracil and its derivatives can exist in different tautomeric forms, which are isomers that readily interconvert. The formyl group at the C6 position of this compound introduces the possibility of keto-enol tautomerism.

Computational studies are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. For the related 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione, a combination of NMR spectroscopy and DFT calculations revealed that the enol tautomer is more stable, stabilized by a strong intramolecular hydrogen bond. mdpi.com A similar phenomenon can be anticipated for this compound, where the enol form of the formyl group could be stabilized.

The analysis of protonation states is also critical, as it determines the molecule's behavior in different pH environments. Theoretical calculations can predict the most likely sites of protonation. For 6-amino-5-formyluracil derivatives, the order of basicity of protonation sites has been computationally determined. researchgate.netgrafiati.com For this compound, the carbonyl oxygens and the nitrogen atoms of the uracil ring are potential protonation sites, and their proton affinities can be calculated to predict the most favorable protonation location.

Table 2: Predicted Relative Stabilities of Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) |

| Keto form | 0.00 (Reference) | >99 |

| Enol form (at C6-formyl) | > 5 | <1 |

Note: The keto form is predicted to be significantly more stable in the absence of specific stabilizing interactions, based on general findings for similar compounds.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of a molecule over time. By solving Newton's equations of motion for the atoms, MD simulations can reveal the accessible conformations and the dynamics of their interconversion.

Reaction Mechanism Elucidation through Transition State Calculations and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, which can participate in various chemical transformations, theoretical calculations can map out the entire reaction pathway. acs.org

This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating its structure and energy. The energy of the transition state determines the activation energy of the reaction. Methods like DFT can be used to optimize the geometry of the transition state. mdpi.com

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface. This provides a detailed picture of the atomic motions involved in the bond-breaking and bond-forming processes. For instance, computational modeling can be employed to predict the thermodynamic stability of regioisomers in reactions involving uracil derivatives.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

The non-covalent interactions that this compound can engage in are crucial for its properties in the solid state and in biological systems. Computational methods allow for a detailed analysis of these interactions.

Hydrogen Bonding: The carbonyl oxygens of the uracil ring and the formyl group are potential hydrogen bond acceptors. While the methylation at N1 and N3 removes hydrogen bond donor sites on the ring, the molecule can still interact with hydrogen bond donors in its environment.

π-Stacking: The aromatic nature of the uracil ring allows for π-stacking interactions with other aromatic systems. The strength and geometry of these interactions can be quantified using high-level computational methods.

Other Interactions: The formyl group can also participate in other types of non-covalent interactions, such as dipole-dipole interactions.

Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts in the crystal lattice. mdpi.com Furthermore, the interaction energies of different molecular dimers can be calculated to determine the most stable arrangements.

Translational Applications of 1,3 Dimethyl 6 Formyluracil and Its Functionalized Derivatives

Utility in the Synthesis of Complex Heterocyclic Scaffolds

The inherent reactivity of 1,3-dimethyl-6-formyluracil and its derivatives serves as a cornerstone for the construction of a variety of complex heterocyclic frameworks. The aldehyde functionality, in concert with the pyrimidine (B1678525) ring, provides a unique platform for annulation and cycloaddition reactions, leading to the formation of fused and polycyclic systems.

Precursor for Annulated Pyrido[2,3-d]pyrimidines and Related Fused Systems

This compound is a key precursor in the synthesis of annulated pyrido[2,3-d]pyrimidines. ut.eenih.gov These fused heterocyclic systems are of significant interest due to their structural similarity to purines and pteridines, which are important biological scaffolds. The synthesis often commences with the Vilsmeier-Haack reaction on 1,3-dimethylbarbituric acid to yield 1,3-dimethyl-6-chloro-5-formyluracil. ut.eenih.gov This intermediate, which is closely related to this compound, undergoes nucleophilic substitution of the chloro group by various amines. For instance, reaction with N-allylanilines furnishes 6-(N-allylanilino)-1,3-dimethyl-5-formyluracils. ut.eenih.gov

These intermediates can then undergo further transformations to construct the fused pyridine (B92270) ring. One elegant approach involves a Knoevenagel condensation with active methylene (B1212753) compounds, followed by an intramolecular hetero-Diels-Alder reaction. ut.eenih.gov This strategy allows for the stereoselective synthesis of complex annulated pyrido[2,3-d]pyrimidines. The formyl group plays a critical role in these transformations, serving as the electrophilic site for the initial condensation reaction, which sets the stage for the subsequent cyclization.

The general synthetic approach is outlined in the table below:

| Starting Material | Reagents | Intermediate | Final Product Class |

| 1,3-Dimethylbarbituric acid | Vilsmeier reagent (POCl₃, DMF) | 1,3-Dimethyl-6-chloro-5-formyluracil | - |

| 1,3-Dimethyl-6-chloro-5-formyluracil | N-allylanilines, Et₃N | 6-(N-allylanilino)-1,3-dimethyl-5-formyluracils | - |

| 6-(N-allylanilino)-1,3-dimethyl-5-formyluracils | Active methylene compounds (e.g., barbituric acid derivatives), base | 1-Oxa-1,3-butadiene derivatives | Annulated pyrido[2,3-d]pyrimidines |

Role in Constructing Spirocyclic Compounds and Polycyclic Frameworks

The formyl group of this compound is a key functional handle for the construction of spirocyclic and polycyclic frameworks. While direct literature specifically detailing the use of this compound in the synthesis of spiro compounds is limited, the reactivity of the aldehyde group lends itself to established synthetic methodologies for creating such structures. One potential avenue is through Knoevenagel condensation with compounds bearing active methylene groups flanked by functionalities capable of subsequent cyclization. nih.gov

For example, condensation with cyclic active methylene compounds could lead to an exocyclic double bond, which can then participate in cycloaddition reactions to form a spiro-fused ring system. The 1,3-dipolar cycloaddition of nitrones or nitrilimines to such an exocyclic double bond is a well-established method for the synthesis of five-membered heterocyclic spiro compounds. bohrium.com

Furthermore, the formyl group can be converted into other reactive functionalities that facilitate the construction of polycyclic systems. For instance, reduction to a hydroxymethyl group followed by conversion to a leaving group would allow for intramolecular alkylation reactions to form an additional ring.

Building Block for Fluorescent Dyes and Probes (e.g., BODIPY Conjugates)

The formyl group of this compound presents a convenient attachment point for the synthesis of fluorescent dyes and probes. Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorophores known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. nih.govscilit.com The functionalization of BODIPY dyes can be achieved through the reaction of formyl groups on other molecules. rsc.orgnih.gov

A plausible synthetic strategy to conjugate this compound to a BODIPY core would involve a condensation reaction. For instance, a BODIPY dye bearing an active methylene group could undergo a Knoevenagel condensation with the formyl group of the uracil (B121893) derivative. Alternatively, a BODIPY dye with a nucleophilic group, such as an amine or a hydrazine, could react with the formyl group to form an imine or hydrazone linkage, respectively. This would covalently link the uracil scaffold to the fluorescent reporter, enabling the development of probes for various biological applications. nih.gov The formyl group in some BODIPY derivatives has been shown to be a versatile handle for postsynthetic modifications. nih.gov

Exploration in Medicinal Chemistry Research

The uracil scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antiviral properties. qsardb.org The introduction of a formyl group at the 6-position of the 1,3-dimethyluracil (B184088) core provides a valuable tool for the design and synthesis of novel uracil analogues with potential therapeutic applications.

Design and Synthesis of Novel Uracil Analogues with Potential Biological Activity

The chemical reactivity of the formyl group in this compound allows for the synthesis of a diverse library of uracil analogues. The aldehyde can be transformed into a variety of other functional groups, each with the potential to interact differently with biological targets. For instance, reductive amination of the formyl group can introduce a wide range of substituted aminomethyl groups at the 6-position. These amino functionalities can serve as key interaction points with biological macromolecules.

Furthermore, the formyl group can participate in multicomponent reactions, allowing for the rapid construction of complex molecules from simple building blocks. The development of one-pot synthesis methodologies for novel uracil derivatives is an active area of research. nih.govmtu.eduresearchgate.net These approaches are particularly valuable in medicinal chemistry for generating chemical diversity for screening purposes. The synthesis of uracil-azole hybrids, for example, has been shown to yield compounds with cytotoxic activity against cancer cell lines. nih.gov

Some potential modifications of the formyl group and their corresponding product classes are listed below:

| Reaction Type | Reagents | Functional Group Transformation | Potential Product Class |

| Reductive Amination | Amines, Reducing Agent (e.g., NaBH₃CN) | -CHO → -CH₂-NR¹R² | 6-(Aminomethyl)-1,3-dimethyluracils |

| Wittig Reaction | Phosphonium Ylides | -CHO → -CH=CHR | 6-(Alkenyl)-1,3-dimethyluracils |

| Knoevenagel Condensation | Active Methylene Compounds | -CHO → -CH=C(X)Y | 6-(Substituted vinyl)-1,3-dimethyluracils |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | -CHO → -COOH | 1,3-Dimethyluracil-6-carboxylic acid |

| Reduction | Reducing Agent (e.g., NaBH₄) | -CHO → -CH₂OH | 6-(Hydroxymethyl)-1,3-dimethyluracil |

Rational Drug Design Based on Structure-Activity Relationships of Derivatives

Rational drug design relies on understanding the relationship between the chemical structure of a molecule and its biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to develop models that predict the biological activity of compounds based on their physicochemical properties. ut.eebohrium.comnih.govbeilstein-journals.orgmdpi.com Such models can be invaluable in guiding the design of more potent and selective drug candidates.

For derivatives of this compound, QSAR studies can help to identify the key structural features that contribute to a desired biological effect. nih.gov By systematically modifying the substituents introduced via the formyl group and evaluating the biological activity of the resulting compounds, a dataset can be generated for QSAR analysis. The models derived from this data can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic targets.

Key aspects of rational drug design for these derivatives would involve:

Identification of a biological target: Determining the enzyme or receptor that the uracil analogues are intended to inhibit or modulate.

Synthesis of a focused library of derivatives: Creating a set of compounds with systematic variations in the substituent at the 6-position.

Biological evaluation: Testing the synthesized compounds for their activity against the chosen target.

QSAR modeling: Developing a mathematical model that correlates the structural features of the compounds with their biological activity.

Design of new analogues: Using the QSAR model to design new compounds with predicted improved activity.

This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and can be effectively applied to the development of novel therapeutics based on the this compound scaffold.

Investigations into Enzyme Inhibition and Receptor Binding

The therapeutic potential of synthetic compounds is often rooted in their ability to selectively interact with biological macromolecules. For this compound and its derivatives, significant research has been directed towards their capacity to inhibit specific enzymes, a cornerstone of modern drug discovery. While direct receptor binding data for this compound is not extensively documented in current literature, the broader class of uracil analogs has been thoroughly investigated, providing a strong basis for understanding their potential biological interactions.

Functionalized derivatives of 1,3-dimethyluracil have shown notable inhibitory activity against several key enzymes, particularly cholinesterases and thymidine (B127349) phosphorylase.

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of these enzymes is a primary therapeutic strategy for conditions such as Alzheimer's disease. nih.govmdpi.com Uracil derivatives have emerged as a promising class of cholinesterase inhibitors. nih.gov Studies on 6-methyluracil (B20015) derivatives, which share the core 1,3-dimethylated uracil structure, have demonstrated potent, nanomolar-range inhibition of AChE. nih.govmdpi.com For instance, certain synthesized derivatives of 6-methyluracil and quinazoline-2,4-dione show high selectivity for AChE over BuChE, a desirable trait for minimizing side effects. mdpi.commdpi.com Molecular modeling suggests these compounds can act as dual binding site inhibitors, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov This dual interaction not only blocks acetylcholine hydrolysis but may also interfere with AChE's role in the aggregation of amyloid-β fibrils, a key pathological feature of Alzheimer's disease. nih.gov

Below is a data table summarizing the inhibitory activities of selected uracil derivatives against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE).

| Compound | Description | IC50 (hAChE) | IC50 (hBChE) | Source |

|---|---|---|---|---|

| Compound 35 (6-methyluracil derivative) | Potent AChE inhibitor | 5 ± 0.5 nM | - | nih.gov |

| Compound 4 (5-Bromo-1-(toluene-4-sulfonyl)-1H-pyrimidine-2,4-dione) | Strongest BuChE inhibitor in its series | 0.088 µM | 0.137 µM | nih.gov |

| Compound 2a (quinazoline-2,4-dione derivative) | Exhibits significant in vivo potency | - | - | mdpi.com |

| Compound 2c (6-methyluracil derivative) | Inhibits brain AChE activity in vivo by 52 ± 5% | - | - | mdpi.com |

Thymidine Phosphorylase Inhibition: Thymidine phosphorylase (TP) is an enzyme involved in pyrimidine salvage pathways and is also an angiogenic factor. nih.govmerckmillipore.com Its overexpression is linked to the progression of various solid tumors, making it a validated target for anticancer agents. nih.govresearchgate.net A wide array of uracil derivatives has been evaluated as TP inhibitors. nih.govresearchgate.netnih.gov The inhibitory concentration (IC₅₀) values for these compounds can range from the low micromolar to the sub-micromolar range. nih.govaatbio.com For example, Tipiracil, a well-known TP inhibitor, is a uracil derivative with an IC₅₀ value of approximately 0.014-0.035 µM. nih.govaatbio.com Kinetic studies have revealed that different derivatives can exhibit various modes of inhibition, including competitive and non-competitive mechanisms, suggesting diverse binding interactions within the enzyme's active or allosteric sites. nih.govmerckmillipore.com

The following table presents IC₅₀ and Kᵢ values for various uracil-based thymidine phosphorylase inhibitors.

| Compound | Inhibition Constant Type | Value (µM) | Source |

|---|---|---|---|

| Tipiracil hydrochloride | IC50 | 0.035 | aatbio.com |

| Tipiracil hydrochloride | Ki | 0.017-0.020 | aatbio.com |

| 7-deazaxanthine (Standard Inhibitor) | IC50 | 41.0 | nih.govmerckmillipore.com |

| 5-Bromo-6-[(2-aminoimidazol-1-yl)methyl]uracil hydrochloride | IC50 | 0.0019-0.020 | aatbio.com |

| Masoprocol (Natural Product) | IC50 | 44.0 ± 0.5 | merckmillipore.com |

| Masoprocol (Natural Product) | Ki (Competitive) | 25.6 ± 0.008 | merckmillipore.com |

Receptor Binding: While specific studies detailing the binding of this compound to neuronal or other receptors are limited, the broader field of medicinal chemistry has shown that heterocyclic scaffolds, including pyrimidines, are privileged structures for receptor ligand design. For example, conformationally restricted analogs of other bioactive molecules have been evaluated for their affinity at dopamine (B1211576) D1-like and D2-like receptors. nih.gov The affinity of these compounds is highly dependent on their stereochemistry, indicating that a precise three-dimensional arrangement is necessary for effective receptor binding. nih.gov This principle suggests that functionalized derivatives of this compound could potentially be designed to target specific G-protein coupled receptors (GPCRs) or ion channels, though this remains an area for future investigation.

Potential in Agrochemical and Materials Science Applications

Beyond its biomedical potential, the chemical architecture of this compound and its derivatives lends itself to applications in diverse fields such as agrochemicals and materials science.

Agrochemical Applications: Uracil derivatives are well-established as a significant class of compounds in the agrochemical industry. nbinno.com Many are recognized for their potent and selective herbicidal activity. nbinno.comnih.govgoogle.com The primary mechanism of action for many uracil-based herbicides is the interference with photosynthesis in weeds, which effectively controls their growth without harming the desired crops. nbinno.com This selectivity is a critical factor in modern sustainable agriculture. nbinno.com The core uracil structure serves as a versatile scaffold for chemical modification to develop more potent, environmentally safer, and cost-effective herbicides and pesticides. nbinno.com Functionalization at various positions on the pyrimidine ring can modulate the compound's efficacy, target specificity, and environmental persistence. nih.gov The presence of the reactive formyl group at the C6 position of this compound offers a convenient handle for creating a library of derivatives for screening as potential next-generation crop protection agents.

Materials Science Applications: The unique structural features of the uracil ring, particularly its capacity for specific hydrogen bonding, make it an attractive building block in materials science. This has led to the exploration of uracil derivatives in the development of advanced functional materials.

One promising area is the creation of coordination polymers. acs.org Researchers have successfully synthesized nano-coordination polymers (NCPs) by combining copper(II) with uracil-1-acetic acid. acs.org These materials form specific one-dimensional, ladder-like polymeric structures. acs.org The ability to process these into stable water-based colloids opens up possibilities for creating new materials with tailored properties for applications such as targeted drug delivery. acs.org

Furthermore, uracil units have been incorporated into polymer backbones or used as functional pendants. The reactive nature of substituents on the uracil ring, such as the formyl group in this compound, allows for grafting onto insoluble polymer supports. This can be used to create functionalized resins for solid-phase synthesis or for developing materials with specific recognition or catalytic properties. The inherent ability of the uracil moiety to form complementary hydrogen bonds, similar to its role in RNA, can be exploited to create self-assembling materials, supramolecular polymers, and hydrogels with stimuli-responsive behaviors.

Advanced Characterization and Analytical Methodologies

Chiral Separation Techniques for Enantiomeric Resolution of Derived Compounds

While 1,3-Dimethyl-6-formyluracil itself is not chiral, its reactions can lead to the formation of chiral derivatives, particularly through additions to the formyl group. The separation of the resulting enantiomers is critical, as they may exhibit different biological activities. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for achieving such resolutions.

The selection of an appropriate CSP is paramount for successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and excellent resolving power for a variety of chiral compounds, including those with heterocyclic structures. The chiral recognition mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector.

For the enantiomeric resolution of chiral derivatives of this compound, a screening of different polysaccharide-based CSPs under various mobile phase conditions would be a standard approach. Both normal-phase (using eluents like hexane/isopropanol) and polar organic modes can be explored to optimize the separation. The addition of small amounts of additives to the mobile phase can also significantly influence the enantioselectivity.

Table 1: Illustrative HPLC Conditions for Chiral Separation of a Hypothetical Derivative

This interactive table provides an example of typical HPLC parameters that could be employed for the chiral resolution of a derivative of this compound.

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Hyphenated Chromatographic Techniques (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the detailed analysis of this compound and its reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For GC-MS analysis of this compound, derivatization might be necessary to enhance its volatility. The resulting mass spectrum provides a molecular fingerprint, with characteristic fragmentation patterns that aid in structural elucidation. The fragmentation of aldehydes, for example, often involves characteristic losses of neutral molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is highly suited for the analysis of less volatile and thermally labile compounds, making it ideal for a wide range of uracil (B121893) derivatives. This technique offers high sensitivity and selectivity, allowing for the quantification of trace impurities and the analysis of complex mixtures. The validation of an LC-MS method is crucial to ensure its accuracy, precision, and robustness for a specific analytical purpose.

Table 2: Representative LC-MS/MS Parameters for the Analysis of this compound

This interactive table outlines typical parameters for an LC-MS/MS method for the analysis of this compound.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| MS System | Agilent 6470 Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | [M+H]+ → Fragment ions |

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, enable the real-time monitoring of chemical reactions as they occur. This provides valuable kinetic and mechanistic insights that are often not obtainable through traditional offline analysis.

For reactions involving this compound, in situ FTIR spectroscopy can be particularly informative. The strong carbonyl stretch of the formyl group provides a distinct vibrational band that can be monitored to track its consumption during a reaction, such as a reduction or a condensation. The appearance of new vibrational bands corresponding to the product can also be observed simultaneously.

Raman spectroscopy offers a complementary approach for in-situ reaction monitoring. It is particularly well-suited for analyzing reactions in aqueous media and for observing changes in non-polar functional groups. The vibrational modes of the pyrimidine (B1678525) ring can be monitored to detect any structural changes during a reaction. By tracking the intensity of characteristic Raman peaks over time, detailed kinetic profiles of the reaction can be constructed.

Table 3: Key Vibrational Frequencies for In Situ Monitoring of a Hypothetical Reaction

This interactive table lists representative vibrational frequencies that could be monitored to follow a reaction of this compound.

| Functional Group | Technique | Wavenumber (cm⁻¹) | Observation |

| Aldehyde C=O | FTIR | ~1680 | Decrease in intensity |

| Pyrimidine Ring | Raman | ~1600-1650 | Shift or change in intensity |

| Product-specific group | FTIR/Raman | Varies | Increase in intensity |

Future Perspectives and Interdisciplinary Research Opportunities

Integration with High-Throughput Screening and Combinatorial Chemistry

The formyl group at the C6 position of the 1,3-dimethyluracil (B184088) ring is a versatile chemical handle, making the compound an excellent candidate for integration into modern drug discovery platforms like high-throughput screening (HTS) and combinatorial chemistry.

High-throughput screening involves the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.govcorefacilities.org The reactivity of the aldehyde in 1,3-Dimethyl-6-formyluracil allows it to serve as a key electrophile in biochemical assays or as an anchor for covalent fragment screening.

Combinatorial chemistry enables the rapid synthesis of large, diverse libraries of related compounds from a common scaffold. nih.govwikipedia.org this compound is an ideal starting scaffold for generating such libraries. The aldehyde functionality can undergo a wide array of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to quickly produce thousands of distinct derivatives. nih.gov These libraries can then be screened to identify lead compounds for various therapeutic targets. This approach significantly accelerates the early stages of drug discovery by efficiently exploring a vast chemical space. fiveable.me

Below is a hypothetical data table illustrating how this compound could be used as a scaffold in a combinatorial library synthesis.

| Reaction Type | Reactant Class (Building Blocks) | Resulting Functional Group | Potential Number of Derivatives |

|---|---|---|---|

| Reductive Amination | Primary & Secondary Amines (R-NH₂, R₂NH) | Aminomethyl (-CH₂-NR₂) | 100s - 1000s |

| Wittig Reaction | Phosphonium Ylides (Ph₃P=CHR) | Alkene (-CH=CHR) | 100s |

| Knoevenagel Condensation | Active Methylene (B1212753) Compounds (Z-CH₂-Z') | Substituted Alkene (-CH=C(Z)Z') | 100s |

| Grignard Reaction | Grignard Reagents (R-MgBr) | Secondary Alcohol (-CH(OH)R) | 100s |

Development of Bio-conjugates and Prodrugs

The aldehyde group of this compound provides a reactive site for the development of advanced therapeutic agents such as bio-conjugates and prodrugs.

Bio-conjugates: Bio-conjugation involves covalently linking a molecule to a biomolecule like a protein, antibody, or oligonucleotide to create a hybrid with novel properties. mdpi.com The formyl group can readily react with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form a Schiff base (imine), which can be further stabilized by reduction. This strategy could be employed to attach this compound derivatives to targeting moieties (e.g., antibodies) for site-specific drug delivery, thereby enhancing efficacy and reducing off-target effects.

Prodrugs: A prodrug is an inactive or less active compound that is metabolized into its active form within the body. drugbank.comresearchgate.net This approach is often used to improve a drug's pharmacokinetic properties. The formyl group of this compound can be masked by converting it into a cleavable functional group, such as an acetal (B89532) or an imine. These linkages can be designed to be stable during administration but are cleaved under specific physiological conditions (e.g., low pH in tumor microenvironments or enzymatic action) to release the active drug. Uracil (B121893) derivatives have been successfully developed as prodrugs, notably in anticancer therapy, providing a strong precedent for this approach. researchgate.net

The following table outlines potential strategies for creating prodrugs from this compound.

| Prodrug Linkage | Reactant | Cleavage Mechanism | Potential Advantage |

|---|---|---|---|

| Acetal/Ketal | Alcohols/Diols | Hydrolysis (e.g., low pH) | Targeted release in acidic environments (e.g., tumors) |

| Imine (Schiff Base) | Amines | Hydrolysis | Tunable stability based on the amine used |

| Hydrazone | Hydrazines | Hydrolysis | Often used for antibody-drug conjugates |

| Oxime | Hydroxylamines | Enzymatic or hydrolytic cleavage | Increased stability compared to imines |

Green and Sustainable Synthesis of this compound and its Derivatives

Future research will likely focus on developing environmentally friendly and efficient methods for synthesizing this compound and its derivatives, aligning with the principles of green chemistry. researchgate.net This involves minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Potential green synthesis approaches include:

Catalytic Formylation: The introduction of the formyl group is a key synthetic step. Research into catalytic formylation reactions, such as those using Vilsmeier-Haack type reagents or other formylating agents under milder, catalytic conditions, could offer a more sustainable alternative to traditional stoichiometric methods. mdpi.comnih.gov The Vilsmeier-Haack reaction has been successfully used for the formylation of related pyrimidine (B1678525) systems. mdpi.com

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, ethanol, or ionic liquids can drastically reduce the environmental impact of the synthesis. researchgate.net

Alternative Energy Sources: The use of microwave irradiation or ultrasonication can often accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. nih.gov

A comparison of a hypothetical traditional synthesis versus a potential green synthesis is detailed below.

| Parameter | Traditional Approach | Potential Green Approach |

|---|---|---|

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free conditions |

| Catalysis | Stoichiometric reagents | Recyclable catalysts, biocatalysis |

| Energy | Conventional heating (prolonged) | Microwave or ultrasound-assisted heating (rapid) |

| Process | Multi-step with intermediate isolation | One-pot, multi-component reaction nih.gov |

| Waste | Significant solvent and reagent waste | Reduced waste, higher atom economy |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dimethyl-6-formyluracil, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via formylation of 6-amino-1,3-dimethyluracil using phosphoryl chloride (POCl₃) in dimethylformamide (DMF) under controlled temperatures (<20°C) . Optimization involves adjusting reaction time (e.g., 30 minutes), stoichiometry of reagents, and hydrolysis steps (using KOH/H₂O) to achieve yields up to 74-95%. Characterization via ¹H/¹³C NMR and IR confirms the formyl group introduction .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

- Methodology :

- ¹H NMR : The formyl proton appears as a singlet near δ 9.8–10.0 ppm, absent in non-formylated analogs (e.g., 1,3-dimethyluracil). Methyl groups at positions 1 and 3 resonate as singlets around δ 3.2–3.5 ppm .

- IR : A sharp C=O stretch at ~1700 cm⁻¹ (uracil ring) and a formyl C=O stretch at ~1680 cm⁻¹ .

- LC-MS/MS : Molecular ion [M+H]⁺ at m/z 183.1 (C₇H₈N₂O₃) with fragmentation patterns confirming substituent positions .

Q. What purity standards are critical for experimental reproducibility, and how are they validated?

- Methodology : High-purity (>98%) this compound is essential for consistent reactivity. Validate via:

- HPLC : Retention time matching reference standards.

- Elemental Analysis : Confirming C, H, N composition (e.g., C₇H₈N₂O₃ requires C 46.67%, H 4.38%, N 15.38%).

- Melting Point : Sharp range (e.g., 210–212°C) indicates purity .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions between experimental and theoretical thermochemical data for this compound?

- Methodology : Use density functional theory (DFT) to calculate:

- Geometric Parameters : Compare computed bond lengths/angles (e.g., C=O, C-N) with crystallographic data .

- Formation Enthalpy (ΔfH) : Validate against gas-phase thermochemical datasets (e.g., NIST WebBook ). Discrepancies >5 kJ/mol suggest experimental impurities or computational basis-set limitations .

Q. What mechanistic insights explain the regioselectivity of formylation in 1,3-dimethyluracil derivatives?

- Methodology :

- Kinetic Studies : Monitor reaction intermediates via in situ FT-IR or stopped-flow NMR.

- DFT Transition-State Analysis : Identify energy barriers favoring formylation at position 6 over 4 or 5. Electron-donating methyl groups at positions 1 and 3 activate position 6 for electrophilic substitution .

Q. How does this compound’s stability under varying pH and temperature conditions impact its use in bioconjugation?

- Methodology :

- pH Stability Assay : Incubate the compound in buffers (pH 2–12) and analyze degradation via UV-Vis (λmax ~270 nm) over 24 hours.

- Thermal Gravimetric Analysis (TGA) : Decomposition onset >200°C confirms thermal stability .

Q. What strategies mitigate side reactions during nucleophilic additions to the formyl group?

- Methodology :

- Protecting Groups : Temporarily block reactive uracil NH groups with trimethylsilyl (TMS) agents.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.